molecular formula C18H16N6O3S2 B2538609 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034593-30-9

4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2538609
CAS No.: 2034593-30-9
M. Wt: 428.49
InChI Key: MSZZLQLJDLXWFG-UHFFFAOYSA-N
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Description

4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound incorporating various functional groups including triazole, azetidine, and thiadiazole

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Begin with the synthesis of phenoxymethylated triazole via a click reaction between azide and alkyne.

  • Step 2: : Introduce the azetidine ring through nucleophilic substitution.

  • Step 3: : Couple the intermediate with a benzo[c][1,2,5]thiadiazole derivative via sulfonylation.

Industrial Production Methods

Industrial production involves optimizing yields and purity through scale-up techniques such as continuous flow reactors and microwave-assisted syntheses, ensuring the reaction conditions are precisely controlled to prevent unwanted by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Primarily at the sulfur atom in the thiadiazole ring.

  • Reduction: : Possible at the triazole ring under specific conditions.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur at the phenyl or benzo ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Hydrazine or sodium borohydride.

  • Substitution: : Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.

Major Products

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products involve reduced triazole rings.

  • Substitution reactions produce various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Functions as a ligand in coordination chemistry due to its multiple heteroatoms.

Biology

  • Investigated for its antimicrobial properties against bacteria and fungi.

  • Shows potential as an enzyme inhibitor in biological pathways.

Medicine

  • Explored as a candidate for anticancer drugs due to its ability to disrupt cell proliferation.

  • Evaluated for its use in developing novel pharmaceuticals targeting specific diseases.

Industry

  • Utilized in the creation of advanced materials, including polymers and nanomaterials.

  • Applied in the development of dyes and pigments due to its stable aromatic structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: : Another compound with triazole and sulfonyl functionalities, differing in the attachment and additional ring structure.

  • 2-((1H-1,2,3-Triazol-1-yl)methyl)benzo[c][1,2,5]thiadiazole: : Similar triazole and thiadiazole rings but lacks the phenyl group.

Uniqueness

4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is distinguished by its specific arrangement of multiple functional groups, enabling unique reactivity patterns and a broader range of applications compared to other similar compounds.

Feel free to dive deeper into any of these sections!

Properties

IUPAC Name

4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S2/c25-29(26,17-8-4-7-16-18(17)21-28-20-16)23-10-14(11-23)24-9-13(19-22-24)12-27-15-5-2-1-3-6-15/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZZLQLJDLXWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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